Tilianin

概要

説明

Tilianin is a flavonoid glycoside that can be found in a wide range of medicinal plants and is most commonly obtained from Dracocephalum moldavica . It has become a well-known molecule in recent years due to its extensive range of biological actions .

Molecular Structure Analysis

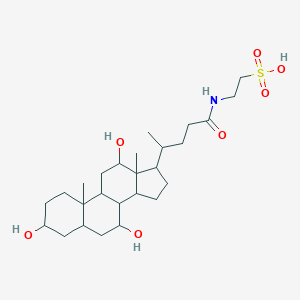

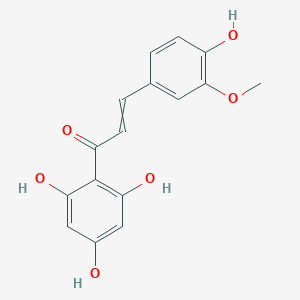

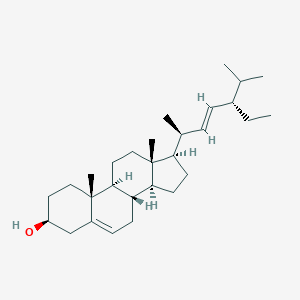

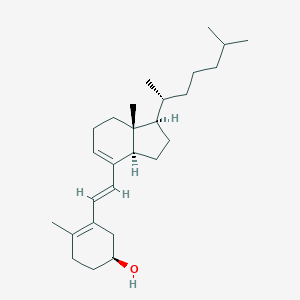

The molecular formula of Tilianin is C22H22O10 . For more detailed structural information, please refer to the scientific databases or the original research articles .Physical And Chemical Properties Analysis

The physicochemical and drug-likeness properties of Tilianin were highlighted in the retrieved papers . For more detailed information, please refer to the original research articles .科学的研究の応用

Cardiovascular Disease Therapy

Tilianin has shown promise as a natural lead molecule in the therapy of cardiovascular diseases (CVDs) such as coronary heart disease, angina pectoris, hypertension, and myocardial ischemia. Its beneficial effects are attributed to free radical scavenging, inflammation control, mitochondrial function regulation, and modulation of related signaling pathways .

Antioxidant Activity

Tilianin exhibits significant antioxidant properties. It is believed to play a role in scavenging free radicals, which can prevent oxidative stress-related damage in various diseases .

Lipid Regulation

Experimental data suggest that Tilianin supplementation can marginally reduce total cholesterol, high-density lipoproteins (HDL), and triglycerides levels, which are crucial factors in managing CVDs .

Anti-Inflammatory Applications

Tilianin has therapeutic potential in treating inflammatory disorders. However, its clinical applicability is limited by poor water solubility and permeability. Novel drug delivery methods are being explored to enhance its anti-inflammatory activity .

作用機序

Target of Action

Tilianin, a flavonoid glycoside, has been identified to primarily target miR-193b-3p/CaM and miR-152-3p/CaMKIIα . These targets play a crucial role in the pathological process of vascular dementia (VaD) via cognitive impairment, neuroinflammatory response, and neuronal dysfunction .

Mode of Action

Tilianin interacts with its targets by inhibiting oxidative stress and inflammation via the CaMKII-related pathways . It significantly suppresses LPS-induced inflammatory responses in macrophages and remarkably inhibits TNF-α induced VSMCs proliferation and migration . Furthermore, the anti-inflammatory effect of tilianin on macrophages and VSMCs is mainly achieved by downregulating the TNF-α/NF-κB pathway .

Biochemical Pathways

Tilianin affects several biochemical pathways. It downregulates the TNF-α/NF-κB pathway , which leads to a decrease in TNF-α and IL-6 levels . Moreover, tilianin significantly ameliorates ox-LDL induced macrophages oriented foam cells formation through repressing mRNA expression of SR-A1 and inducing the expression of genes related to cholesterol efflux including SRB-1 and ABCA1 .

Pharmacokinetics

The pharmacokinetics of tilianin are influenced by its poor water solubility and permeability, which limit its clinical applicability . The development of amorphous tilianin nanocrystals (til ncs) has shown promise in overcoming these restrictions . The Til NCs dissolve almost 20 times faster in simulated intestinal fluid (SIF) than crude tilianin, indicating improved bioavailability .

Result of Action

The molecular and cellular effects of tilianin’s action include a significant reduction in reactive oxygen species (ROS), TNF-α, IL-1β, and IL-6 in anti-inflammatory experiments . It also increases IL-10 levels and encourages M1 macrophages to adopt the anti-inflammatory M2 phenotype . Furthermore, tilianin treatment reduces apoptosis, as confirmed by the increased Bcl-2 expression and decreased Bax and caspase 3 mRNA expression levels .

Action Environment

The action, efficacy, and stability of tilianin can be influenced by environmental factors. For instance, the preparation of amorphous tilianin nanocrystals (Til NCs) involves adjusting the organic solvents, oil-to-water ratio, stabilizer composition, and ultrasonic power and time . These Til NCs show impressive stability at 4 °C and 25 °C for at least two months . This suggests that the environment, particularly temperature, can influence the action and stability of tilianin.

Safety and Hazards

将来の方向性

Tilianin can be a natural lead molecule in the therapy of CVDs such as coronary heart disease, angina pectoris, hypertension, and myocardial ischemia . The scientific evidence presented in the retrieved papers supports that Tilianin and its derivatives could be used as a lead molecule in CVD drug development initiatives .

特性

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962790 | |

| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilianin | |

CAS RN |

4291-60-5 | |

| Record name | Tilianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acacetin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tilianin exert its cardioprotective effects?

A1: [, , ] Tilianin demonstrates potent cardioprotective effects against myocardial ischemia/reperfusion injury (MIRI) through several mechanisms:

Q2: Can tilianin impact cognitive function?

A2: [, ] Yes, research suggests tilianin may be beneficial in addressing cognitive dysfunction associated with vascular dementia (VaD). Studies in rodent models of VaD have shown that tilianin can improve cognitive performance, possibly by:

Q3: Does tilianin offer protection against nonalcoholic fatty liver disease (NAFLD)?

A3: [] Research suggests tilianin might be beneficial in managing NAFLD. In studies using obese mice fed a high-fat, high-carbohydrate diet, tilianin administration was linked to:

Q4: What is the molecular formula and weight of tilianin?

A4: [] The molecular formula of tilianin is C28H32O14, and its molecular weight is 592.54 g/mol.

Q5: Is there any spectroscopic data available for tilianin?

A5: [] Yes, spectroscopic data for tilianin is available. For example, its melting point is reported as 262-264°C. The optical rotation is [α]D20 = -71.43° (c = 0.42, pyridine).

Q6: Have computational methods been used to study tilianin?

A6: [] Yes, computational methods like molecular docking have been used to study the potential interactions of tilianin with specific protein targets. For instance, tilianin has been shown to interact with CaMKIIδ, suggesting a potential mechanism for its cardioprotective effects.

Q7: What is the relationship between the structure of tilianin and its activity?

A7: [] Tilianin is a flavonoid glycoside, and its activity is influenced by the presence of specific structural features, such as its sugar moiety and the hydroxyl groups on its aglycone (acacetin).

Q8: How can the stability and bioavailability of tilianin be improved for therapeutic applications?

A8: [] Tilianin faces challenges related to its solubility in water, potentially hindering its clinical application. To address this:

Q9: What are the pharmacokinetic properties of tilianin?

A9: [, ] Tilianin undergoes extensive metabolism, exhibiting a triple recycling phenomenon:

Q10: Do drug transporters influence tilianin pharmacokinetics?

A10: [] Yes, drug transporters like breast cancer resistance protein (BCRP) play a role in tilianin elimination. Studies in Bcrp1-/- mice showed significantly higher systemic exposure of acacetin-7-sulfate, a tilianin metabolite, compared to wild-type mice.

Q11: What cellular models have been used to study tilianin's effects?

A11: [, , , , , , , , ] Various cellular models have been used to study the effects of tilianin:

Q12: What animal models have been used to study tilianin's effects?

A12: [, , , , , , , , ] Several animal models have been employed to investigate the therapeutic potential of tilianin:

Q13: Are there any specific drug delivery strategies being explored for tilianin?

A13: [] Yes, nano-micelle encapsulation has shown promise in improving tilianin's solubility and bioavailability, enhancing its delivery and therapeutic efficacy, especially in experimental models of myocardial ischemia-reperfusion injury.

Q14: What analytical techniques are commonly used to quantify tilianin?

A14: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), is commonly employed for quantifying tilianin and its metabolites in various matrices.

Q15: What is known about the solubility of tilianin?

A15: [] Tilianin exhibits limited solubility in water, posing challenges for its clinical application. This has led to the exploration of strategies like nano-micelle encapsulation to improve its solubility and bioavailability.

Q16: What is the historical context of tilianin research?

A16: [, , ] Tilianin has a history of use in traditional medicine, particularly in China, for treating various ailments. Modern scientific research on tilianin began to emerge in the late 20th century, focusing on its isolation, characterization, and pharmacological activities.

Q17: What are some examples of cross-disciplinary applications of tilianin research?

A17: [, ] Tilianin research spans multiple disciplines, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)